Licarin B vs. Five Structural Analogs in NO Production Inhibition (RAW264.7 Macrophages)
In a head-to-head comparison of six dihydrobenzofuran neolignans isolated from Myristica fragrans, Licarin B exhibited an IC50 of 53.6 µM for inhibition of LPS-induced NO production in RAW264.7 macrophages. This value differentiates Licarin B from the more potent dehydrodiisoeugenol (IC50 = 33.6 µM) and the less potent myrisfrageal A (IC50 = 76.0 µM), confirming that Licarin B possesses an intermediate, quantifiable activity profile within this chemical class [1].
| Evidence Dimension | Inhibition of LPS-induced NO production (IC50) |
|---|---|
| Target Compound Data | 53.6 µM |
| Comparator Or Baseline | 3'-methoxylicarin B (48.7 µM); myrisfrageal A (76.0 µM); isodihydrocainatidin (36.0 µM); dehydrodiisoeugenol (33.6 µM); myrisfrageal B (45.0 µM) |
| Quantified Difference | Licarin B is 22.4 µM less potent than dehydrodiisoeugenol but 22.4 µM more potent than myrisfrageal A |
| Conditions | LPS-activated murine RAW264.7 macrophages; IC50 determination |
Why This Matters
Procurement of the correct analog is essential for experimental reproducibility in anti-inflammatory assays; selecting an incorrect analog could result in a >2-fold change in observed potency.
- [1] Cao, G. Y., et al. (2013). New inhibitors of nitric oxide production from the seeds of Myristica fragrans. Food and Chemical Toxicology, 62, 167-171. View Source
